5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine
Overview
Description
5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a useful research compound. Its molecular formula is C12H20BrNOSi and its molecular weight is 302.28 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a synthetic compound notable for its potential applications in organic chemistry and medicinal research. Its molecular structure, characterized by a bromine atom at the 5-position of the pyridine ring and a t-butyl(dimethyl)silyl ether group at the 2-position, enhances its stability and solubility, making it a valuable building block for various chemical syntheses. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H18BrNOSi
- Molecular Weight : 302.28 g/mol
The presence of the bromine atom allows for further chemical modifications, while the silyl ether group contributes to increased stability in organic solvents. These features are critical for its utility in biological applications.
Antimicrobial Properties
Research indicates that compounds containing pyridine rings often exhibit antimicrobial and antifungal activities. The structural similarities suggest that this compound may also possess these properties. A comparative analysis with structurally related compounds can provide insights into its potential efficacy.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxymethylpyridine | Hydroxymethyl group at position 2 | Antimicrobial activity |
5-Iodo-2-(tert-butyldimethylsilyloxy)methylpyridine | Iodine instead of bromine | Potentially lower reactivity |
5-Chloro-2-(tert-butyldimethylsilyloxy)methylpyridine | Chlorine instead of bromine | Moderate antimicrobial activity |
5-Bromo-2-methoxymethylpyridine | Methoxy group instead of silyl ether | Limited stability |
This table illustrates that while many compounds share similar functional groups, the presence of specific substituents like bromine and t-butyl(dimethyl)silyloxy significantly influences their reactivity and biological applications.
Case Studies
-
Synthesis of Chelating Agents :
A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing chelating agents for lanthanide ions. The resulting compounds showed excellent binding properties, suggesting potential applications in luminescent materials and catalysis . -
Antimicrobial Studies :
Although direct studies on this compound are scarce, related pyridine derivatives have been tested against various microbial strains. For instance, derivatives similar to this compound have shown promising results in inhibiting bacterial growth, indicating that further exploration could yield significant findings regarding its antimicrobial efficacy . -
Therapeutic Applications :
The structural characteristics of this compound suggest it may serve as a precursor for developing new therapeutic agents targeting specific diseases. Its ability to form stable complexes with metal ions could be leveraged in drug design .
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWUXKJRTKREAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470197 | |
Record name | 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88139-92-8 | |
Record name | 5-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88139-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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